5-Bromo-4-ethoxypyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-ethoxypyridine-3-sulfonamide: is a chemical compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-ethoxypyridine-3-sulfonamide typically involves the following steps:
Ethoxylation: The addition of an ethoxy group at the 4th position.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring .
Industrial Production Methods:
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Coupling Reactions: The pyridine ring can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Employed in catalytic processes due to its unique substitution pattern.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including antibacterial and antifungal properties.
Biochemical Research: Used in studies involving enzyme inhibition and protein interactions.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Explored for use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interfere with protein-protein interactions and disrupt cellular processes .
Comparison with Similar Compounds
- 5-Bromo-4-methoxypyridine-3-sulfonamide
- 5-Bromo-4-ethoxypyridine-3-carboxamide
- 5-Bromo-4-ethoxypyridine-3-thiol
Comparison:
Compared to these similar compounds, 5-Bromo-4-ethoxypyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the sulfonamide group enhances its potential as an enzyme inhibitor, making it more effective in certain biochemical applications .
Properties
Molecular Formula |
C7H9BrN2O3S |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
5-bromo-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c1-2-13-7-5(8)3-10-4-6(7)14(9,11)12/h3-4H,2H2,1H3,(H2,9,11,12) |
InChI Key |
NYNRNQGUXYMFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
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